(Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid
Description
(Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid is a γ-keto-α,β-unsaturated carboxylic acid derivative characterized by a conjugated enone system and a pyridin-3-ylmethylamino substituent. The (Z)-configuration at the double bond (C2–C3) confers distinct electronic and steric properties, influencing its reactivity and intermolecular interactions.
Properties
IUPAC Name |
(Z)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9(3-4-10(14)15)12-7-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGCHSXRGITSHI-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790186 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7252-23-5 | |
| Record name | NSC47046 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid typically involves the condensation of pyridine derivatives with butenoic acid precursors. One common method involves the reaction of pyridine-3-carboxaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Cycloaddition Reactions
The α,β-unsaturated ketone moiety enables participation in [3+2] and [4+2] cycloadditions:
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1,3-Dipolar Cycloaddition : Reacts with thia-methine ylides to form spiro-pyrrolidine-thiophene derivatives under reflux (yield: 75–85%) .
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Diels-Alder Reaction : Acts as a dienophile with electron-rich dienes under high pressure (e.g., 17 kbar) .
Table 2: Cycloaddition reactivity
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1,3-Dipolar | Reflux in EtOH, 6 h | Spiro-pyrrolidine-thiophene | 78% | |
| Diels-Alder | 17 kbar, RT | Bicyclic adduct | 62% |
Nucleophilic Additions
The ketone and carboxylic acid groups undergo nucleophilic attacks:
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Hydrazone Formation : Reacts with hydrazines to yield hydrazone derivatives (e.g., with phenylhydrazine, 90% yield) .
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Esterification : Forms methyl esters via methanol/HSO catalysis (85% yield) .
Intramolecular Cyclization
Under anhydrous conditions (e.g., propionic anhydride), the compound undergoes cyclization to form a γ-lactam:
Key Data :
Metal Coordination
The pyridine nitrogen and carbonyl oxygen act as bidentate ligands for transition metals (e.g., Ni, Cu):
Decarboxylation
Thermal decarboxylation (200°C, 2 h) generates (Z)-3-((pyridin-3-ylmethyl)amino)acryloyl ketone :
Biological Activity
Derivatives exhibit:
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid is used as a building block for synthesizing more complex heterocyclic compounds. Its reactivity makes it valuable for creating libraries of compounds for drug discovery .
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further research in enzyme inhibition studies .
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties .
Industry
Industrially, this compound can be used in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of new products .
Mechanism of Action
The mechanism of action of (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Spectral Data: The (2Z)-4-(4-methylanilino) analog was analyzed via UV-Vis and IR spectroscopy, revealing strong absorbance at 270 nm (π→π* transitions), a feature likely shared by the target compound.
- Synthetic Challenges: The methylene linker in the pyridin-3-ylmethyl group may complicate synthesis compared to direct pyridinylamino analogs .
- Data Limitations: No direct biological or thermodynamic data exist for the target compound in the provided evidence, necessitating further experimental studies.
Biological Activity
(Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid, also known by its CAS number 918946-37-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring attached to a butenoic acid derivative, which plays a crucial role in its biological activity.
1. Enzyme Inhibition
Research indicates that derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acids exhibit significant inhibition against human carbonic anhydrase isoenzymes I and II (hCA I and II). These enzymes are vital for regulating physiological processes such as acid-base balance and CO2 transport. The inhibition properties of these compounds make them potential candidates for therapeutic applications in conditions where carbonic anhydrase activity is dysregulated, such as in certain cancers .
2. Cancer Therapy
A patent document highlights the use of compounds related to this compound as inhibitors of NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is implicated in cancer cell proliferation. The inhibition of NAMPT can lead to decreased levels of NAD+, thereby inducing apoptosis in cancer cells .
Study on Carbonic Anhydrase Inhibition
In a study published in PubMed, various derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acids were synthesized and tested for their inhibitory effects on hCA I and II. The results demonstrated that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory activity .
| Compound | IC50 (hCA I) | IC50 (hCA II) |
|---|---|---|
| 4a | 5 µM | 7 µM |
| 4b | 3 µM | 6 µM |
| 4c | 1 µM | 2 µM |
Therapeutic Potential Against Cancer
In another research article, the compound's ability to inhibit NAMPT was evaluated through in vitro assays. The findings suggested that treatment with (Z)-4-oxo-4-(pyridin-3-ylmethyl)amino butenoic acid led to a significant reduction in NAD+ levels in cancer cell lines, correlating with increased apoptosis rates .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By binding to active sites on carbonic anhydrases and NAMPT, the compound disrupts normal enzymatic functions.
- Induction of Apoptosis : The reduction in NAD+ levels triggers apoptotic pathways in cancer cells, leading to cell death.
- Structural Interactions : The presence of the pyridine ring enhances the compound's ability to interact with target enzymes through hydrogen bonding and π-stacking interactions, as evidenced by crystal structure analyses .
Q & A
Basic Questions
Q. What are the established synthetic routes for (Z)-4-oxo-4-((pyridin-3-ylmethyl)amino)but-2-enoic acid?
- Methodology :
- React maleic anhydride with pyridin-3-ylmethylamine in anhydrous conditions (e.g., THF or DCM) at 0–25°C.
- Acidic workup (HCl or H₂SO₄) to hydrolyze intermediates and isolate the product.
- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
- Confirm stereochemistry using NOESY or 2D NMR to distinguish (Z)-isomer from (E)-counterparts.
- Key Data : Typical yields range from 45–65% for analogous α,β-unsaturated carbonyl derivatives .
Q. How is the compound characterized using spectroscopic techniques?
- Methodology :
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and conjugated enol (C=C at ~1600–1650 cm⁻¹) .
- ¹H NMR : Olefinic protons (δ 6.5–7.5 ppm, J = 12–16 Hz for (Z)-configuration), pyridyl protons (δ 7.0–8.5 ppm), and NH/COOH protons (broad signals at δ 10–12 ppm).
- ¹³C NMR : Carbonyl carbons (δ 165–175 ppm), α,β-unsaturated carbons (δ 120–140 ppm) .
Advanced Research Questions
Q. How can discrepancies in reported spectral data for structurally similar compounds be resolved?
- Methodology :
- Compare data under identical solvent/temperature conditions (e.g., DMSO-d₆ vs. CDCl₃ shifts NH/COOH signals).
- Validate using 2D NMR (COSY, HSQC) to resolve overlapping peaks.
- Cross-reference with computational models (DFT calculations for predicted chemical shifts) .
Q. What strategies improve stereochemical purity during synthesis?
- Methodology :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce (Z)-selectivity.
- Optimize reaction temperature: Lower temps (0–5°C) favor kinetic (Z)-isomer formation.
- Monitor via chiral HPLC (e.g., Chiralpak® IC column, hexane/IPA mobile phase) .
Q. How is the compound’s biological activity evaluated in antiproliferative assays?
- Methodology :
- Cell viability : Treat cancer cell lines (e.g., MCF-7, HeLa) with 1–100 µM compound for 48–72 hrs; measure viability via MTT assay.
- IC₅₀ calculation : Fit dose-response curves using nonlinear regression (GraphPad Prism®).
- Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and ROS detection (DCFH-DA probe) .
Contradiction Analysis
- Stereochemical Assignments : Conflicting (Z)/(E) assignments in literature may arise from improper NOESY interpretation. Validate via X-ray crystallography if possible .
- Biological Variability : Discrepant IC₅₀ values (e.g., ±5 µM) could stem from cell passage number or serum concentration in assays. Standardize protocols across labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
